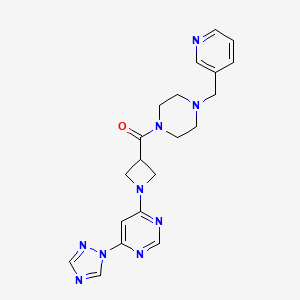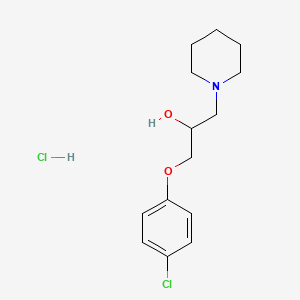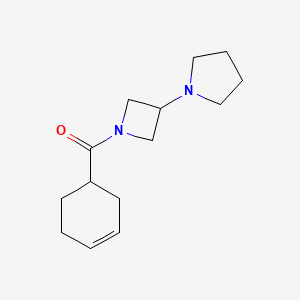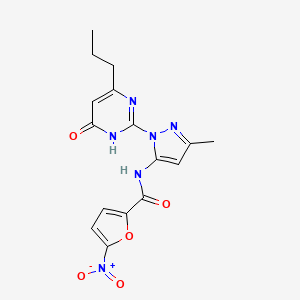
(1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)azétidin-3-yl)(4-(pyridin-3-ylméthyl)pipérazin-1-yl)méthanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)azetidin-3-yl)(4-(pyridin-3-ylmethyl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C20H23N9O and its molecular weight is 405.466. The purity is usually 95%.
BenchChem offers high-quality (1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)azetidin-3-yl)(4-(pyridin-3-ylmethyl)piperazin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)azetidin-3-yl)(4-(pyridin-3-ylmethyl)piperazin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Activité anticancéreuse
La structure du composé suggère qu'il pourrait avoir des propriétés anticancéreuses prometteuses. Des chercheurs ont synthétisé de nouveaux dérivés du 1,2,4-triazole, y compris ceux contenant la fraction décrite, et ont évalué leurs activités cytotoxiques . Plus précisément, les composés 7d, 7e, 10a et 10d ont montré une cytotoxicité significative contre la lignée cellulaire Hela, avec des valeurs de CI50 inférieures à 12 μM. Ces résultats mettent en évidence son potentiel en tant qu'agent anticancéreux.
Applications antimicrobiennes et antivirales
Les dérivés du 1,2,4-triazole ont été étudiés pour leurs propriétés antimicrobiennes et antivirales. La structure unique du composé peut contribuer à inhiber la croissance bactérienne ou la réplication virale . Des études supplémentaires sont nécessaires pour explorer son efficacité contre des agents pathogènes spécifiques.
Inhibition de l'aromatase
Des études de docking moléculaire ont révélé que ce composé interagit avec la poche de liaison de l'enzyme aromatase, suggérant un rôle potentiel dans l'inhibition de l'aromatase . Les inhibiteurs de l'aromatase sont utilisés dans le traitement du cancer du sein pour supprimer la production d'œstrogènes. L'investigation de ses modes de liaison et de son mécanisme pourrait fournir des informations précieuses.
Produits agrochimiques et inhibiteurs de corrosion
Les composés hétérocycliques, y compris les triazoles, trouvent des applications dans les produits agrochimiques et les inhibiteurs de corrosion . Bien que des données spécifiques sur les performances de ce composé dans ces domaines soient rares, ses caractéristiques structurelles en font un candidat intéressant pour une exploration plus approfondie.
Photostabilisateurs et colorants
Les dérivés du triazole ont des applications industrielles en tant que photostabilisateurs et colorants . Bien que des preuves directes de l'utilisation de ce composé dans ces contextes soient limitées, ses propriétés chimiques justifient une investigation.
Autres applications potentielles
Compte tenu de son cycle hétérocyclique contenant de l'azote, ce composé peut présenter des activités pharmacologiques supplémentaires. Les chercheurs devraient explorer ses interactions avec diverses cibles, telles que les récepteurs, les enzymes ou les voies métaboliques, afin de découvrir de nouvelles applications.
En résumé, la structure complexe du composé ouvre des voies passionnantes pour la recherche et le développement. Son potentiel s'étend de la thérapie anticancéreuse aux applications antimicrobiennes, et au-delà. Des études supplémentaires sont essentielles pour débloquer ses capacités complètes et contribuer aux progrès scientifiques. 🌟
Mécanisme D'action
Target of Action
It’s known that 1,2,4-triazole derivatives have been reported to show promising activity against various cancer cell lines . They are able to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .
Mode of Action
It’s known that the anticancer activity of triazole derivatives is due to the n1 and n2 nitrogen atoms of the triazole moiety that actively contribute to binding to the active site of the enzyme . The triazole ring can act as a hydrogen bond acceptor and donor, simultaneously , thereby offering various types of binding to the target enzyme.
Biochemical Pathways
It’s known that 1,2,4-triazole derivatives have shown promising antidiabetic activity by inhibiting α-amylase and α-glucosidase . These enzymes play a vital role in the metabolism of carbohydrates, leading to the breakdown of complex polysaccharides into glucose .
Pharmacokinetics
It’s known that heterocyclic compounds containing nitrogen atoms, like the 1,2,4-triazole ring, are able to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .
Result of Action
It’s known that some 1,2,4-triazole derivatives have shown promising cytotoxic activity against various cancer cell lines .
Analyse Biochimique
Biochemical Properties
Compounds with similar structures have shown potent inhibitory activities against certain cancer cell lines . These compounds interact with various enzymes and proteins within the cell, leading to changes in cellular processes .
Cellular Effects
In vitro studies have indicated that some compounds similar to (1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)azetidin-3-yl)(4-(pyridin-3-ylmethyl)piperazin-1-yl)methanone exhibit potent inhibitory activities against MCF-7 and HCT-116 cancer cell lines . These compounds have been shown to inhibit the proliferation of these cancer cells by inducing apoptosis .
Molecular Mechanism
Similar compounds have been shown to bind to certain biomolecules within the cell, leading to changes in gene expression and enzyme activity .
Temporal Effects in Laboratory Settings
Similar compounds have been shown to have long-term effects on cellular function in in vitro studies .
Propriétés
IUPAC Name |
[4-(pyridin-3-ylmethyl)piperazin-1-yl]-[1-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]azetidin-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N9O/c30-20(27-6-4-26(5-7-27)10-16-2-1-3-21-9-16)17-11-28(12-17)18-8-19(24-14-23-18)29-15-22-13-25-29/h1-3,8-9,13-15,17H,4-7,10-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIOBZXYCEDMUGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CN=CC=C2)C(=O)C3CN(C3)C4=NC=NC(=C4)N5C=NC=N5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N9O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![[4-(2,4-difluorophenoxy)-3-nitrophenyl]methyl N-[3-(trifluoromethyl)phenyl]carbamate](/img/structure/B2458871.png)
![4-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(3,4-dimethylphenyl)-1,2-dihydroisoquinolin-1-one](/img/structure/B2458872.png)


![1-benzyl-4-[1-(3-phenoxypropyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one](/img/structure/B2458876.png)
![1-[3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-yl]piperidine](/img/structure/B2458877.png)

![3-{6-Bromo-[1,2,4]triazolo[4,3-a]pyridin-3-yl}pyridine](/img/structure/B2458879.png)
![2-({3-ethyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B2458882.png)





